molecular formula C12H20ClN5 B1501045 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride CAS No. 1185317-86-5

6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Cat. No. B1501045
M. Wt: 269.77 g/mol
InChI Key: UWRMQYJZGKKSCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . One approach involves the use of palladium and rhodium hydrogenation . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride” can undergo are not specified in the available literature.

Scientific Research Applications

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937
  • eMolecules ChemScene. 6-(4-Aminopiperidin-1-yl)nicotinic acid hydrochloride
  • Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004). Synthesis of piperidines. Organic Letters, 6(20), 3525-3528

: Read the full article : eMolecules ChemScene : Organic Chemistry Portal

properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.ClH/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10;/h7-10H,1-6,13H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRMQYJZGKKSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671609
Record name 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

CAS RN

1185317-86-5
Record name 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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